molecular formula C14H14F3NO3 B1286838 Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate CAS No. 911298-12-9

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B1286838
CAS No.: 911298-12-9
M. Wt: 301.26 g/mol
InChI Key: QIDSGGVIXVGOFX-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a six-membered nitrogen-containing heterocycle (piperidine) with a ketone group at position 4 and a trifluoromethyl (-CF₃) substituent at position 2. This compound is structurally related to intermediates in medicinal chemistry, particularly in the synthesis of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSGGVIXVGOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582050
Record name Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911298-12-9
Record name Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Ring Formation

  • The synthesis often starts from substituted piperidone derivatives, such as 4-hydroxypiperidine or 4-piperidone intermediates, which are functionalized to introduce the trifluoromethyl group at the 2-position.
  • The piperidine ring can be constructed via cyclization reactions involving appropriate amine and keto precursors.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is introduced typically via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
  • This step is critical for enhancing metabolic stability and lipophilicity of the compound.

Oxidation to the 4-oxo Group

  • The 4-hydroxy group in related compounds (e.g., Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate) is oxidized to the keto group to yield the 4-oxo derivative.
  • Oxidizing agents or catalytic methods can be employed for this transformation.

Benzyl Ester Formation

  • The nitrogen atom of the piperidine ring is protected or esterified with benzyl chloroformate or benzyl alcohol derivatives to form the carboxylate ester.
  • This step often uses base catalysts such as sodium carbonate or potassium carbonate in solvents like tetrahydrofuran or toluene.

Representative Synthetic Procedure (Based on Patent and Literature Data)

Step Reagents and Conditions Description
1. Formation of 4-piperidone intermediate Starting from piperidone-4-hydrate hydrochloride, base (sodium carbonate, potassium carbonate, or hydride) is added (2.0–2.5 eq.) Deprotonation and preparation of reactive intermediate
2. Coupling with benzyl piperazine derivative 1.0 eq. 1-benzyl-piperazine reacted with 1.1–1.7 eq. of intermediate in solvent (e.g., 2-methyltetrahydrofuran) Formation of nitrogen-benzyl carboxylate structure
3. Reduction step Sodium borohydride or sodium triacetoxyborohydride (1.0–2.0 eq.) added at 20–40 °C Reduction to form desired piperidine structure with keto group
4. Acid treatment and crystallization Ethanolic hydrochloric acid reflux, cooling, filtration, washing with ethanol Purification and isolation of final product

This method, detailed in patent literature, provides a scalable and efficient process for producing Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate with high purity and yield.

Comparative Data Table of Related Compounds and Preparation Insights

Compound Name Key Functional Groups Preparation Highlights Reference
Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate Hydroxyl at 4-position, trifluoromethyl at 2-position, benzyl ester Multi-step synthesis involving piperidine ring formation, trifluoromethyl introduction, hydroxylation, and esterification; biocatalysis explored
This compound Keto at 4-position, trifluoromethyl at 2-position, benzyl ester Oxidation of hydroxy precursor or direct synthesis via reductive amination; sodium triacetoxyborohydride used for reduction
1-(2-Methylbenzyl)piperidin-4,4-diol (related piperidine) Diol at 4,4-positions, methylbenzyl substituent Reductive amination with sodium triacetoxyborohydride; purification by preparative HPLC

Research Findings and Optimization Notes

  • Reagent Selection: Sodium triacetoxyborohydride is preferred for reductive amination steps due to its mildness and selectivity, minimizing over-reduction or side reactions.
  • Solvent Effects: Use of 2-methyltetrahydrofuran or tetrahydrofuran provides good solubility and reaction control. Solvent volume ratios of 1.0–2.0 L/mol of starting amine are typical.
  • Temperature Control: Reaction temperatures are maintained between 20 °C and 40 °C during reduction and coupling steps to optimize yield and minimize impurities.
  • Purification: Crystallization from ethanolic hydrochloric acid and washing with cold ethanol yields pure product with good recovery.
  • Stereochemistry: While stereochemistry is critical in related compounds, specific stereochemical control for this compound is less documented but may impact biological activity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate serves as an important intermediate and building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : The carbonyl group can be reduced to an alcohol.
  • Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research indicates that this compound may exhibit biological activities, making it a candidate for further investigation in pharmacology. Its lipophilicity, due to the trifluoromethyl group, allows it to interact effectively with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Medicine

This compound is explored for its therapeutic applications in drug discovery. Its structural similarities to known bioactive compounds suggest potential uses in developing new pharmaceuticals. For instance, compounds with similar piperidine structures have been shown to possess analgesic and anti-inflammatory properties .

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials used in various sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Drug Development

A study investigated the effect of this compound on specific enzyme targets. Results indicated that modifications to the compound's structure could enhance its binding affinity to target proteins involved in pain pathways, suggesting potential as a novel analgesic agent .

Case Study 2: Material Science

In material science applications, this compound was used as a precursor for synthesizing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of the trifluoromethyl group was found to significantly improve the material's performance under extreme conditions.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine-Based Compounds

Compound Name Substituents at Piperidine Positions Functional Groups Key Applications/Findings
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate 2-CF₃, 4-oxo, 1-benzyl carboxylate Ketone, trifluoromethyl, carbamate Intermediate for drug discovery
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) 4-benzodiazolyl, 1-carboxamide Chloro, iodophenyl, carboxamide Potent inhibitor of 8-oxo enzymes
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate 2-CF₃, 4-oxo, 1-tert-butyl carboxylate Ketone, trifluoromethyl, carbamate High lipophilicity; organic synthesis
Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate (I) Quinolinyl, hydroxy, 1-benzyl carboxylate Hydroxymethyl, trifluoromethyl, carbamate Antimalarial/antiviral derivative

Key Observations :

  • Trifluoromethyl Group : The -CF₃ group in the target compound and its tert-butyl analog () enhances metabolic stability and electronegativity, critical for drug-receptor interactions .
  • Benzyl vs.
  • Ring Conformation : In compound I (), the piperidine ring adopts a twisted boat conformation, while the tert-butyl analog () likely favors a chair conformation due to steric effects.

Key Observations :

  • Yields : Moderate yields (63–68%) are typical for multi-step piperidine derivatives, highlighting challenges in purification and steric hindrance .

Physicochemical and Analytical Properties

Table 3: Analytical and Physical Properties

Compound Name HRMS (Calcd/Found) LCMS [M+H]⁺ Solubility Predictions
This compound 301.090128 (theoretical) Not reported High organic solubility (benzyl group)
Compound 25 () 496.0163/496.0251 N/A Moderate (iodophenyl enhances polarity)
Compound I () 535.3 [M+Na]⁺ (observed) N/A Low aqueous solubility (quinolinyl group)

Key Observations :

  • Mass Spectrometry : HRMS data for compound 25 () shows minimal error (Δ = +0.0088), ensuring accurate structural confirmation. The target compound’s theoretical mass () requires experimental validation.
  • Solubility: The benzyl group in the target compound likely improves solubility in DCM or THF compared to the quinolinyl derivative (), which is more hydrophobic .

Biological Activity

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C14H14F3NO3
Molecular Weight : 301.26 g/mol
Appearance : White to light yellow solid, soluble in organic solvents.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets, employing techniques like molecular docking and fluorescence assays to assess its potential as a drug candidate .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics by altering lipophilicity and electronic properties . Comparative analyses with similar compounds provide insights into how variations in structure can affect biological outcomes.

Compound NameMolecular FormulaKey Features
Benzyl 4-oxo-1-piperidinecarboxylateC13H15NO3Lacks trifluoromethyl group; simpler structure
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylateC16H23NO3SiContains triethylsilyl group; different electronic properties
Ethyl 4-oxo-piperidinecarboxylateC10H15NO3More basic structure; no aromatic substitution

The unique trifluoromethyl substituent enhances both lipophilicity and potential biological activity compared to other piperidine derivatives .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed improved efficacy compared to standard chemotherapeutics in models of hypopharyngeal carcinoma .
  • Mechanistic Insights : Research has indicated that the compound may exert its effects through modulation of specific signaling pathways involved in cancer progression, including apoptosis-related pathways .
  • Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of similar trifluoromethyl-containing compounds reveal that these modifications often lead to enhanced metabolic stability and prolonged circulation time in vivo .

Q & A

Q. Advanced

  • X-ray Crystallography: Single-crystal XRD resolves stereochemistry and conformational details. For example, similar piperidine derivatives exhibit distorted boat conformations in the piperidine ring, with hydrogen-bonded dimeric structures (e.g., O–H···O interactions in related quinoline analogs) .
  • Validation: Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in substituent positioning .

What safety protocols are critical during handling and storage?

Q. Basic

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
  • First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Storage Guidelines:

  • Conditions: Store in sealed containers under inert gas (N2_2 or Ar) at 2–8°C, away from oxidizers and moisture .
  • Stability: The compound is stable under recommended conditions but may degrade upon prolonged exposure to light or humidity .

How can conflicting toxicological data be addressed in risk assessments?

Q. Advanced

  • Data Gaps: Existing safety data sheets (SDS) for related piperidine carboxylates indicate limited toxicological profiles (e.g., acute toxicity, mutagenicity data absent) .
  • Mitigation Strategies:
    • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines.
    • Cross-reference analogs: For example, trifluoromethyl-substituted compounds often exhibit enhanced metabolic stability but may require specific detoxification pathways .
    • Implement tiered testing: Start with zebrafish embryo toxicity assays (ZFET) before progressing to rodent models .

What reaction optimization strategies improve synthesis efficiency?

Q. Advanced

  • Solvent Screening: Replace dichloromethane with THF or acetonitrile to enhance solubility of trifluoromethyl intermediates.
  • Catalysis: Explore Lewis acids (e.g., ZnCl2_2) to accelerate acylation kinetics .
  • Design of Experiments (DoE): Use factorial design to optimize variables (temperature, base strength, stoichiometry). For example, increasing reaction temperature to 40°C improved yields by 15% in analogous benzyl carboxylate syntheses .
  • Workflow Integration: Employ inline FTIR to monitor reaction progress and automate quenching at peak conversion .

How does the trifluoromethyl group influence reactivity and bioactivity?

Q. Advanced

  • Electronic Effects: The electron-withdrawing CF3_3 group increases electrophilicity at the piperidine carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in amidation or reduction reactions) .
  • Biological Implications: In related compounds, trifluoromethyl substitution improves blood-brain barrier penetration and target binding affinity (e.g., dopamine receptor interactions in neuropharmacological studies) .
  • Comparative Analysis: Replace CF3_3 with methyl or ethyl groups to assess steric/electronic contributions to bioactivity. For example, trifluoromethyl analogs showed 3x higher IC50_{50} values in antiproliferative assays compared to methyl-substituted derivatives .

What analytical methods resolve purity discrepancies in batch samples?

Q. Advanced

  • HPLC-DAD: Use a C18 column (3.5 µm, 4.6 × 150 mm) with isocratic elution (70:30 acetonitrile/water + 0.1% TFA) to detect impurities. Adjust gradient to 50:50 over 20 minutes for baseline separation .
  • GC-MS: Apply for volatile byproduct identification (e.g., residual benzyl chloride).
  • Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N/F content (e.g., expected F%: 18.9) .

What are the key challenges in scaling up laboratory synthesis?

Q. Advanced

  • Purification Bottlenecks: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography for higher throughput .
  • Thermal Stability: Conduct DSC/TGA analysis to define safe heating limits during large-scale reactions (e.g., decomposition onset at ~150°C) .
  • Waste Management: Neutralize benzyl chloroformate residues with NaHCO3_3 before disposal to prevent HCl gas release .

How can computational modeling aid in predicting reaction outcomes?

Q. Advanced

  • DFT Calculations: Simulate transition states for acylation to identify rate-limiting steps. For example, B3LYP/6-31G* models predict a 20 kcal/mol barrier for nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .
  • Docking Studies: Predict binding modes with biological targets (e.g., protease enzymes) to prioritize derivatives for synthesis .

What are the best practices for long-term stability studies?

Q. Advanced

  • Forced Degradation: Expose samples to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Degradant Identification: Use LC-HRMS to characterize oxidation products (e.g., carboxylic acid formation at the 4-oxo position) .
  • Storage Recommendations: Lyophilize samples for archival storage, reducing hydrolytic degradation risks .

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